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Compound of Interest

Compound Name: Z-Tyr-OH

Cat. No.: B554332 Get Quote

Application Note: Z-Tyr-OH as a Versatile Scaffold in Drug Discovery and Development

N-carbobenzyloxy-L-tyrosine (Z-Tyr-OH) is a protected amino acid derivative that serves as a

crucial building block and versatile scaffold in the design and synthesis of novel therapeutic

agents. Its inherent structural features, including a protected amino group, a carboxylic acid

moiety, and a phenolic hydroxyl group on the tyrosine side chain, provide multiple points for

chemical modification and conjugation. This allows for the development of a diverse range of

molecules, from peptide analogs to small molecule inhibitors, targeting various enzymes and

cellular pathways implicated in disease.

In drug discovery, Z-Tyr-OH and its derivatives have been successfully utilized to create potent

and selective inhibitors of several enzyme families, including tyrosine kinases, proteases, and

tyrosinases. The tyrosine moiety can mimic the natural substrate of these enzymes, providing a

rational starting point for inhibitor design. Furthermore, the benzyloxycarbonyl (Z) protecting

group offers stability during synthesis and can be readily removed to allow for further chemical

elaboration, making it an ideal component for solid-phase peptide synthesis and the

construction of combinatorial libraries.

Key Application Areas:
Tyrosine Kinase Inhibition: The tyrosine residue of Z-Tyr-OH serves as a logical starting

point for the development of tyrosine kinase inhibitors (TKIs), a critical class of anti-cancer

drugs. By modifying the core structure, researchers have developed compounds that
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compete with ATP for the kinase domain's binding site, thereby blocking downstream

signaling pathways that promote cell proliferation and survival.

Mcl-1 Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein often

overexpressed in cancer cells. Z-Tyr-OH derivatives have been designed to bind to the BH3-

binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and inducing

apoptosis in cancer cells.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors

are of great interest in dermatology and for treating hyperpigmentation disorders. The

phenolic side chain of tyrosine makes Z-Tyr-OH a suitable scaffold for designing competitive

and mixed-type inhibitors of tyrosinase.

Peptide and Peptidomimetic Analogs: Z-Tyr-OH is a fundamental component in the synthesis

of bioactive peptides and peptidomimetics. For instance, it has been incorporated into

analogs of cholecystokinin (CCK) to modulate its physiological effects on the pancreas and

gallbladder.

Quantitative Data Summary
The following tables summarize the biological activity of various Z-Tyr-OH derivatives and other

tyrosine analogs from published research.

Table 1: Tyrosine Kinase Inhibitors

Compound Target IC50 (µM) Cell Line Reference

ST 280 EGF Receptor 0.44 - [1]

ST 458 EGF Receptor 0.44 - [1]

ST 638 EGF Receptor 0.37 - [1]

ST 642 EGF Receptor 0.85 - [1]

Table 2: Mcl-1 Inhibitors
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Compound Target Ki (µM) Reference

5g Mcl-1 0.18 [2]

6l Mcl-1 0.27 [2]

6c Mcl-1 0.23 [2]

Table 3: Tyrosinase Inhibitors

Compound Substrate IC50 (µM) Reference

(Z)-5-(3-bromo-4-

hydroxybenzylidene)-

2-(naphthalen-1-

ylamino)thiazol-4(5H)-

one

L-tyrosine 18.09 [3]

(Z)-5-(3-bromo-4-

hydroxybenzylidene)-

2-(naphthalen-1-

ylamino)thiazol-4(5H)-

one

L-DOPA 6.92 [3]

Kojic Acid (Control) L-tyrosine 27.41 [3]

Kojic Acid (Control) L-DOPA 24.09 [3]

Table 4: Cholecystokinin (CCK) Receptor Ligands
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Compound Assay Activity Reference

Z-Tyr(SO3H)-Met-Gly-

Trp-Met-Asp(Phe-

NH2)-OH

Amylase secretion (in

vitro)

1/3 potency of Boc-

CCK-27-33
[4]

Z-Tyr(SO3H)-Met-Gly-

Trp-Met-Asp(Phe-

NH2)-OH

Protein secretion (in

vivo)

~10 Ivy dog units

(Idu)/µg
[4]

Z-Tyr(SO3H)-Met-Gly-

Trp-Met-Asp(Phe-

NH2)-OH

Gallbladder

contraction (in situ)
< 1 Idu/µg [4]

Experimental Protocols
Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay
(Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of Z-Tyr-OH
derivatives against a target tyrosine kinase using a luminescence-based assay that measures

ATP consumption.

Materials:

Active Tyrosine Kinase enzyme

Tyrosine Kinase Peptide Substrate (e.g., KVEKIGEGTYGVVYK)

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ATP solution

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Test compounds (Z-Tyr-OH derivatives) dissolved in DMSO

White, opaque 96-well plates
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Plate-reading luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical

starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired

final concentrations. The final DMSO concentration in the assay should be ≤1%.

Kinase Reaction Setup:

In a 96-well plate, add 5 µL of Kinase Buffer.

Add 2.5 µL of the Tyrosine Kinase Peptide Substrate to a final concentration of 10-100 µM.

[5]

Add 2.5 µL of the test compound at various concentrations. For control wells, add DMSO

vehicle.

Add 2.5 µL of the active Tyrosine Kinase enzyme. The optimal enzyme concentration

should be determined empirically. Include a "no kinase" control.

Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.[5] The

final ATP concentration should be near the Km of the kinase (typically 1-100 µM).[5]

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within

the linear range of the reaction.

Stop Reaction and Deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the

kinase reaction and deplete the remaining ATP.[5] Incubate for 40 minutes at room

temperature.[5]

ADP Detection: Add 25 µL of Kinase Detection Reagent to each well.[5] Incubate for 30-60

minutes at room temperature to allow the luminescent signal to stabilize.[5]

Measure Luminescence: Read the luminescence of each well using a plate-reading

luminometer.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Mcl-1 Binding Affinity Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a method to determine the binding affinity (Ki) of Z-Tyr-OH derivatives to

Mcl-1 protein.

Materials:

Recombinant human Mcl-1 protein

Fluorescently labeled BH3 peptide probe (e.g., FITC-labeled NoxaA peptide)

Terbium-conjugated anti-His antibody (if using His-tagged Mcl-1)

Assay Buffer (e.g., PBS with 0.05% Tween-20)

Test compounds (Z-Tyr-OH derivatives) dissolved in DMSO

Black, low-volume 384-well plates

TR-FRET-compatible plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further

dilute in assay buffer to the desired final concentrations.

Assay Setup:

To each well of a 384-well plate, add the test compound at various concentrations.

Add the Mcl-1 protein to a final concentration determined by prior titration.

Add the fluorescently labeled BH3 peptide probe at a concentration close to its Kd for Mcl-

1.
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If using a terbium-conjugated antibody, add it to the wells.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

TR-FRET Measurement: Measure the TR-FRET signal using a plate reader with appropriate

excitation and emission wavelengths for the donor (e.g., Terbium) and acceptor (e.g., FITC)

fluorophores.

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities. The

decrease in the FRET signal in the presence of the test compound indicates displacement of

the fluorescent probe. Determine the IC50 value from a dose-response curve. Calculate the

Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the fluorescent probe and Kd is its dissociation constant.[6]

Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Z-Tyr-OH derivatives on cancer cell

lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

Test compounds (Z-Tyr-OH derivatives) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well clear-bottom cell culture plates

Microplate reader

Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Allow the cells to adhere overnight.

Compound Treatment: The next day, treat the cells with various concentrations of the test

compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity. The final

volume in each well should be 200 µL.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

MTT Addition: After the incubation period, remove 100 µL of the medium from each well and

add 10 µL of MTT solution.[7] Incubate for 2-4 hours at 37°C.[8]

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and

add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the

vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50

(concentration for 50% inhibition of viability) from the dose-response curve.
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Caption: Mechanism of action of a Z-Tyr-OH analog as a Tyrosine Kinase Inhibitor (TKI).

Experimental Workflow: In Vitro Enzyme Inhibition
Assay
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Caption: General workflow for an in vitro enzyme inhibition assay.
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Logical Relationship: Mcl-1 Inhibition and Apoptosis
Induction
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Caption: Z-Tyr-OH analog-mediated Mcl-1 inhibition leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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